
Aminoacyl tRNA synthetase-IN-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aminoacyl tRNA synthetase-IN-2 is a compound that inhibits the activity of aminoacyl tRNA synthetases These enzymes play a crucial role in protein synthesis by catalyzing the attachment of amino acids to their corresponding transfer RNAs (tRNAs) This process is essential for translating genetic information into functional proteins
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Aminoacyl tRNA synthetase-IN-2 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. The exact synthetic route can vary depending on the desired purity and yield. Common reaction conditions include the use of specific solvents, catalysts, and temperature controls to ensure optimal reaction efficiency.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors and continuous flow systems. These methods allow for the efficient production of the compound while maintaining high purity and consistency. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the final product meets industry standards.
化学反応の分析
Types of Reactions
Aminoacyl tRNA synthetase-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its activity.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can include modified versions of the compound with enhanced inhibitory activity or altered pharmacokinetic properties.
科学的研究の応用
Aminoacyl tRNA synthetase-IN-2 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the mechanisms of aminoacyl tRNA synthetases and their role in protein synthesis.
Biology: The compound is employed in research to investigate the biological functions of aminoacyl tRNA synthetases and their involvement in various cellular processes.
Medicine: this compound has potential therapeutic applications, particularly in the development of novel antibiotics and anticancer agents. Its ability to inhibit protein synthesis makes it a promising candidate for targeting pathogenic bacteria and cancer cells.
Industry: The compound is used in the biotechnology industry for the production of recombinant proteins and the development of new biotechnological processes.
作用機序
Aminoacyl tRNA synthetase-IN-2 exerts its effects by binding to the active site of aminoacyl tRNA synthetases, thereby inhibiting their catalytic activity. This inhibition prevents the attachment of amino acids to their corresponding tRNAs, ultimately disrupting protein synthesis. The compound’s molecular targets include the catalytic domains of aminoacyl tRNA synthetases, and its mechanism of action involves competitive inhibition.
類似化合物との比較
Aminoacyl tRNA synthetase-IN-2 is unique compared to other similar compounds due to its specific inhibitory activity and selectivity for aminoacyl tRNA synthetases. Similar compounds include:
Aminoacyl tRNA synthetase-IN-1: Another inhibitor of aminoacyl tRNA synthetases, but with different structural features and potency.
Aminoacyl tRNA synthetase-IN-3: A compound with similar inhibitory activity but distinct pharmacokinetic properties.
Aminoacyl tRNA synthetase-IN-4: An inhibitor with a broader spectrum of activity against various aminoacyl tRNA synthetases.
特性
分子式 |
C15H22N4O9S |
|---|---|
分子量 |
434.4 g/mol |
IUPAC名 |
(2R,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)thiolan-2-yl]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C15H22N4O9S/c1-18-6(21)2-3-19(15(18)28)13-10(24)9(23)11(29-13)8(22)7(14(26)27)17-12(25)5(16)4-20/h2-3,5,7-11,13,20,22-24H,4,16H2,1H3,(H,17,25)(H,26,27)/t5-,7+,8-,9+,10+,11+,13+/m0/s1 |
InChIキー |
LJAYPBDBLXVYJQ-TYLISRTCSA-N |
異性体SMILES |
CN1C(=O)C=CN(C1=O)[C@H]2[C@@H]([C@H]([C@H](S2)[C@H]([C@H](C(=O)O)NC(=O)[C@H](CO)N)O)O)O |
正規SMILES |
CN1C(=O)C=CN(C1=O)C2C(C(C(S2)C(C(C(=O)O)NC(=O)C(CO)N)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


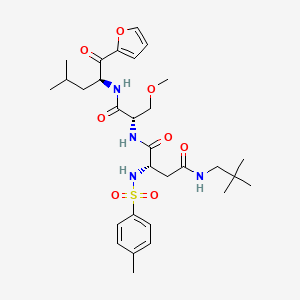
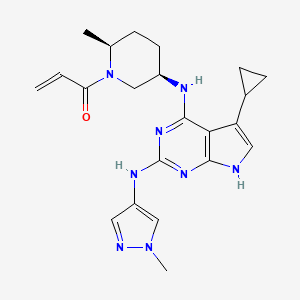

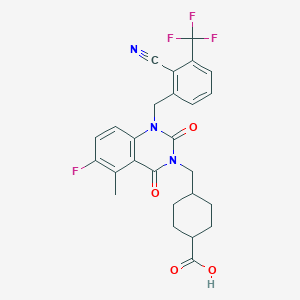

![3-[(1R,4aS,4bR,6aR,8S,10aS,10bS,12aR)-4a,8-dihydroxy-10a,12a-dimethyl-2,3,4,4b,5,6,6a,7,8,9,10,10b,11,12-tetradecahydro-1H-chrysen-1-yl]-2H-furan-5-one](/img/structure/B12404345.png)
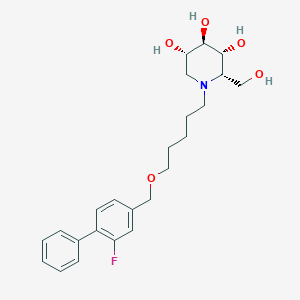
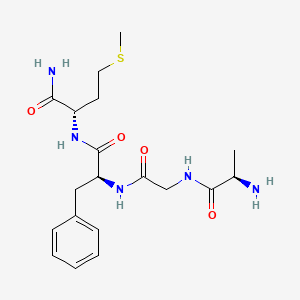
![(2R,4R,5R)-2-[2-chloro-6-[(3-methoxyphenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12404373.png)

![N-[3-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-oxo-1,6-dihydropyrimidin-6-yl]benzamide](/img/structure/B12404376.png)
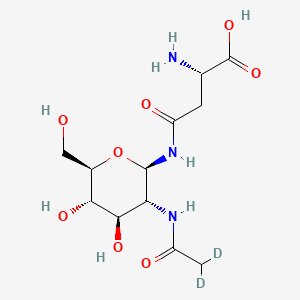
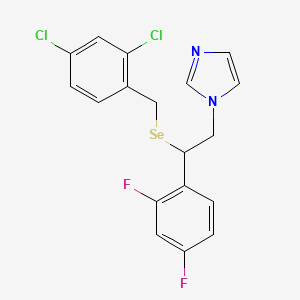
![9-[(2R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12404420.png)
